3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
CAS No.: 2092050-95-6
Cat. No.: VC3150134
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092050-95-6 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 3-(3-ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C10H16N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-4,6-7H2,1H3 |
| Standard InChI Key | SYKBBEJVIYUXKP-UHFFFAOYSA-N |
| SMILES | CCC1CN(CCC1O)C(=O)CC#N |
| Canonical SMILES | CCC1CN(CCC1O)C(=O)CC#N |
Introduction
Molecular Structure and Properties
Chemical Identity and Structural Features
3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile belongs to the family of functionalized piperidine derivatives, featuring a piperidine ring with an ethyl substituent at position 3 and a hydroxyl group at position 4. The compound contains a propanenitrile moiety connected to the piperidine nitrogen via an amide linkage. This structural arrangement creates a molecule with multiple functional groups capable of participating in various chemical transformations.
The molecular structure can be described as having three key components:
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A substituted piperidine ring with specific stereochemistry
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An amide linkage (3-oxo group)
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A terminal nitrile group
Based on analysis of related compounds, the predicted physical properties would include:
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ | Calculated from structure |
| Molecular Weight | Approximately 196.25 g/mol | Calculated from atomic weights |
| Physical State | Solid at room temperature | Based on similar compounds |
| Solubility | Soluble in organic solvents; moderately soluble in water | Extrapolated from similar nitriles |
| Melting Point | Approximately 110-130°C | Comparable to related compounds |
Structural Comparison with Related Compounds
The compound bears structural similarities to several related molecules found in chemical databases and research literature. The most notable related compounds include:
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3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, which lacks the ethyl substituent at position 3
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3-(4-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, which has the hydroxyl group at position 4 but lacks the ethyl group
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(3-Ethyl-3-hydroxypiperidin-1-yl)(4-((4-methoxyphenyl)ethynyl)phenyl)methanone, which contains an ethyl group but has a different functional group arrangement
The addition of the ethyl group at position 3 would be expected to increase lipophilicity compared to its non-ethylated analogs, potentially enhancing membrane permeability in biological systems. This structural modification likely alters the compound's three-dimensional conformation and reactivity profile, particularly in terms of hydrogen bonding capabilities and steric interactions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile would typically involve multiple steps, building upon established methods for similar compounds. Based on synthetic pathways for related molecules, several potential routes can be proposed:
Amide Coupling Approach
This approach would involve the reaction between 3-ethyl-4-hydroxypiperidine and cyanoacetic acid or its derivatives:
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Preparation of 3-ethyl-4-hydroxypiperidine via appropriate reduction or substitution reactions
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Coupling with cyanoacetic acid using standard amide formation conditions
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Purification and isolation of the target compound
Michael Addition Route
An alternative approach could involve:
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Synthesis of an appropriate 3-ethyl-4-hydroxypiperidine precursor
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Michael addition to acrylonitrile followed by selective oxidation
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Optimization of reaction conditions to favor the desired product
| Parameter | Consideration | Impact on Process |
|---|---|---|
| Reaction Temperature | Typically 20-80°C | Affects reaction rate and selectivity |
| Catalyst Selection | Lewis acids or bases | Critical for stereoselectivity |
| Solvent System | Dichloromethane, THF, or alcohol mixtures | Influences solubility and reaction efficiency |
| Purification Method | Crystallization or chromatography | Determines final product purity |
| Scale-up Challenges | Heat transfer and mixing efficiency | Affects yield and reproducibility |
Industrial production methods would likely employ optimized synthetic routes with catalysts and controlled reaction conditions to ensure efficiency and scalability. Process development would need to address challenges related to stereocontrol, particularly regarding the configuration of substituents on the piperidine ring.
Chemical Reactivity and Mechanism of Action
Functional Group Reactivity
The 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile molecule contains several reactive functional groups that contribute to its chemical behavior:
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The nitrile group (-CN) serves as a versatile handle for further transformations, including hydrolysis to carboxylic acids or reduction to amines
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The hydroxyl group at position 4 of the piperidine ring can participate in oxidation reactions, substitutions, or serve as a nucleophile
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The amide linkage (3-oxo group) offers stability while maintaining a degree of reactivity
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The ethyl substituent at position 3 influences steric environment and reactivity patterns
The compound would be expected to undergo various chemical reactions, including:
| Reaction Type | Reactive Site | Potential Products | Typical Conditions |
|---|---|---|---|
| Reduction | Nitrile group | Primary amine derivatives | LiAlH₄, NaBH₄/CoCl₂ |
| Hydrolysis | Nitrile group | Amides, carboxylic acids | Acidic or basic conditions |
| Oxidation | Hydroxyl group | Ketone derivatives | PCC, TEMPO, or Swern conditions |
| Nucleophilic Substitution | Hydroxyl group | Ethers or esters | Alkyl halides, acid chlorides |
| Cyclization | Multiple groups | Heterocyclic derivatives | Various conditions depending on target |
Mechanism of Biological Interactions
Based on its structural features, 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile would likely interact with biological systems through several mechanisms:
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Hydrogen bonding interactions through the hydroxyl group and amide linkage
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Potential for covalent modification of biological nucleophiles via the nitrile group
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Hydrophobic interactions through the ethyl substituent and piperidine ring
The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The specific arrangement of functional groups in this compound would influence its binding affinity and selectivity for potential biological targets. The presence of the ethyl group might enhance lipophilicity and membrane permeation compared to non-alkylated analogs.
Applications in Chemical Research and Drug Development
Role as a Building Block in Organic Synthesis
3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile serves as a valuable synthetic intermediate due to its multifunctional nature. The compound can participate in various transformations leading to complex structures, particularly:
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As a precursor for heterocyclic compound synthesis
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In the construction of peptidomimetic structures
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For the development of conformationally constrained molecular scaffolds
Similar cyanoacetylating agents have been established as crucial building blocks in the synthesis of various heterocyclic compounds, including thiazolines, thiophenes, thiadiazoles, and dihydrofurans. The specific substitution pattern in 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile would provide unique opportunities for regioselective reactions and stereochemical control.
| Therapeutic Area | Potential Applications | Structural Features Contributing to Activity |
|---|---|---|
| Central Nervous System | Modulators of neurotransmitter systems | Piperidine scaffold and hydrogen bonding groups |
| Antimicrobial | Inhibitors of essential microbial enzymes | Nitrile group as potential warhead for enzymatic targets |
| Anti-inflammatory | Inhibitors of inflammatory mediators | Multiple functional groups for target recognition |
| Anticancer | Protein kinase inhibitors | Ability to form multiple hydrogen bonds with target proteins |
The versatility of this compound class in medicinal chemistry stems from the ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways relevant to therapeutic effects.
Analytical Characterization and Identification
Spectroscopic Properties
The structural analysis of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile would typically involve multiple complementary techniques. Based on the functional groups present, expected spectroscopic features would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted key signals:
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¹H NMR: Characteristic signals for ethyl group (triplet and quartet), methylene protons adjacent to the nitrile group, piperidine ring protons, and hydroxyl proton
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¹³C NMR: Distinctive signals for nitrile carbon (approximately 115-120 ppm), carbonyl carbon (approximately 165-170 ppm), and carbons bearing the hydroxyl and ethyl substituents
Infrared (IR) Spectroscopy
Expected characteristic absorptions:
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C≡N stretching (approximately 2200-2240 cm⁻¹)
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C=O stretching (approximately 1630-1660 cm⁻¹)
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O-H stretching (broad band around 3300-3500 cm⁻¹)
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C-H stretching (2800-3000 cm⁻¹)
Mass Spectrometry
Expected features:
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Molecular ion peak corresponding to calculated molecular weight
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Fragmentation pattern showing loss of ethyl group, hydroxyl group, and cleavage at the amide bond
Chromatographic Analysis
For purification and quality control, various chromatographic techniques would be applicable:
| Technique | Typical Conditions | Application |
|---|---|---|
| HPLC | Reverse-phase C18 column, acetonitrile/water mobile phase | Purity determination, separation from related compounds |
| TLC | Silica gel, ethyl acetate/hexane or methanol/DCM systems | Reaction monitoring, preliminary purity assessment |
| GC-MS | If derivatization is used to enhance volatility | Structure confirmation through fragmentation patterns |
Future Research Directions and Challenges
Emerging Applications
The unique structural features of 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile suggest several promising areas for future research:
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Development of novel heterocyclic scaffolds for drug discovery
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Exploration of stereoselective synthetic methodologies
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Investigation of potential biological activities through systematic structure-activity relationship studies
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Application in the design of molecular probes for imaging and diagnostic purposes
Research involving similar compounds has demonstrated potential applications in developing antiviral agents and compounds with neuropharmacological activity. The specific substitution pattern in this molecule might confer unique biological properties warranting further investigation.
Challenges and Limitations
Several challenges may be encountered in the research and development of this compound:
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Stereocontrol during synthesis, particularly regarding the configuration of substituents on the piperidine ring
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Optimization of reaction conditions for selective functionalization
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Stability concerns under various storage and processing conditions
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Solubility limitations that might affect bioavailability in pharmaceutical applications
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Potential metabolic liabilities, particularly at the hydroxyl and nitrile groups
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